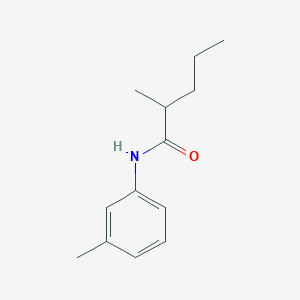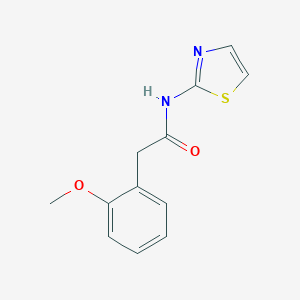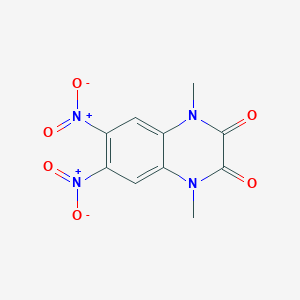
1-(3,4,5-Triethoxybenzoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-Triethoxybenzoyl)piperidine, also known as TEBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TEBP is a piperidine derivative that is synthesized using a multi-step process. In
Mécanisme D'action
The mechanism of action of 1-(3,4,5-Triethoxybenzoyl)piperidine is not fully understood. However, it is believed that 1-(3,4,5-Triethoxybenzoyl)piperidine acts as a dopamine D2 receptor antagonist. Dopamine D2 receptors are G protein-coupled receptors that are involved in various physiological processes such as motor control, reward, and addiction. 1-(3,4,5-Triethoxybenzoyl)piperidine may also interact with other receptors in the brain, which may contribute to its effects.
Biochemical and Physiological Effects
1-(3,4,5-Triethoxybenzoyl)piperidine has been shown to have various biochemical and physiological effects. In animal studies, 1-(3,4,5-Triethoxybenzoyl)piperidine has been shown to decrease locomotor activity, increase prolactin secretion, and decrease dopamine release. 1-(3,4,5-Triethoxybenzoyl)piperidine has also been shown to have antipsychotic effects in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4,5-Triethoxybenzoyl)piperidine in lab experiments is its high selectivity for dopamine D2 receptors. This allows researchers to study the role of dopamine D2 receptors in various physiological processes. However, one limitation of using 1-(3,4,5-Triethoxybenzoyl)piperidine is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3,4,5-Triethoxybenzoyl)piperidine. One direction is to study the potential of 1-(3,4,5-Triethoxybenzoyl)piperidine as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study the mechanism of action of 1-(3,4,5-Triethoxybenzoyl)piperidine in more detail to better understand its effects on dopamine receptors. Additionally, more research is needed to determine the optimal dosage and administration of 1-(3,4,5-Triethoxybenzoyl)piperidine in animal and human studies.
Méthodes De Synthèse
1-(3,4,5-Triethoxybenzoyl)piperidine is synthesized using a multi-step process that involves the reaction of piperidine with 3,4,5-triethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 1-(3,4,5-Triethoxybenzoyl)piperidine in its pure form.
Applications De Recherche Scientifique
1-(3,4,5-Triethoxybenzoyl)piperidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(3,4,5-Triethoxybenzoyl)piperidine has been studied for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, 1-(3,4,5-Triethoxybenzoyl)piperidine has been studied for its potential as a tool to study the role of dopamine receptors in the brain. In pharmacology, 1-(3,4,5-Triethoxybenzoyl)piperidine has been studied for its potential as a tool to study the mechanism of action of various drugs.
Propriétés
Nom du produit |
1-(3,4,5-Triethoxybenzoyl)piperidine |
|---|---|
Formule moléculaire |
C18H27NO4 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
piperidin-1-yl-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C18H27NO4/c1-4-21-15-12-14(18(20)19-10-8-7-9-11-19)13-16(22-5-2)17(15)23-6-3/h12-13H,4-11H2,1-3H3 |
Clé InChI |
XRQHXOIMOLEIGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCCC2 |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)
![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)
